molecular formula C15H23N3O3 B163796 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide CAS No. 193551-00-7

4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide

Cat. No.: B163796
CAS No.: 193551-00-7
M. Wt: 293.36 g/mol
InChI Key: RGWSSTALGUXZMU-UHFFFAOYSA-N
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Description

It has an IC50 value of 10 micromolar, making it a cost-effective alternative to other histone deacetylase inhibitors such as trichostatin A . Histone deacetylase inhibitors are crucial in epigenetic research as they modulate the acetylation status of histones, thereby influencing gene expression.

Chemical Reactions Analysis

CAY10398 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CAY10398 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of histone deacetylase and its effects on gene expression.

    Biology: The compound is used in cellular and molecular biology research to investigate the role of histone deacetylation in various biological processes.

    Medicine: CAY10398 is explored for its potential therapeutic applications in diseases where histone deacetylase activity is dysregulated, such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting histone deacetylase

Mechanism of Action

CAY10398 exerts its effects by inhibiting the activity of histone deacetylase 1. This inhibition prevents the removal of acetyl groups from the amino-terminal lysine residues of core histones, thereby maintaining the acetylated state of histones. The acetylated histones allow for the access of transcription factors to the underlying genomic DNA, leading to changes in gene expression . The molecular targets of CAY10398 include histone deacetylase 1 and other related enzymes involved in histone modification.

Comparison with Similar Compounds

CAY10398 is similar to other histone deacetylase inhibitors such as trichostatin A and trapoxin B. it is more cost-effective and has a similar potency to trapoxin A and B . Trichostatin A is a more potent inhibitor but is significantly more expensive. The unique aspect of CAY10398 is its balance between cost and efficacy, making it a valuable tool in epigenetic research.

Similar Compounds

  • Trichostatin A
  • Trapoxin A
  • Trapoxin B

Properties

IUPAC Name

4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-18(2)13-9-7-12(8-10-13)15(20)16-11-5-3-4-6-14(19)17-21/h7-10,21H,3-6,11H2,1-2H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSSTALGUXZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274411
Record name 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193551-00-7
Record name 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
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4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
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4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
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4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
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4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
Reactant of Route 6
4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide

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